Benzaldehyde, 4-(trifluoromethyl)-, oxime
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Overview
Description
Benzaldehyde, 4-(trifluoromethyl)-, oxime is an organic compound with the molecular formula C8H6F3NO It is a derivative of benzaldehyde oxime, where a trifluoromethyl group is attached to the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzaldehyde, 4-(trifluoromethyl)-, oxime can be synthesized through the reaction of p-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in a solvent such as methanol, yielding the oxime as a product .
Industrial Production Methods
While specific industrial production methods for p-(trifluoromethyl)benzaldehyde oxime are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process may involve optimization of reaction conditions to maximize yield and purity, as well as the use of scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-(trifluoromethyl)-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can be employed to reduce the oxime to an amine.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: Benzonitrile
Reduction: Corresponding amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Benzaldehyde, 4-(trifluoromethyl)-, oxime has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-(trifluoromethyl)-, oxime involves its ability to undergo various chemical transformations. The oxime group can participate in nucleophilic addition reactions, while the trifluoromethyl group can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- Benzaldehyde oxime
- p-(Trifluoromethyl)benzaldehyde
- 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime
Uniqueness
Benzaldehyde, 4-(trifluoromethyl)-, oxime is unique due to the presence of both the oxime and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
(NE)-N-[[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7-3-1-6(2-4-7)5-12-13/h1-5,13H/b12-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDYDYTXPOFXLS-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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